But-3-en-1-yl prop-2-ynoate
Description
Properties
CAS No. |
143121-29-3 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
but-3-enyl prop-2-ynoate |
InChI |
InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h2-3H,1,5-6H2 |
InChI Key |
DRPIKEBBGKSQTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-1-yl prop-2-ynoate typically involves the esterification of but-3-en-1-ol with prop-2-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
But-3-en-1-yl prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
But-3-en-1-yl prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of But-3-en-1-yl prop-2-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
But-3-en-1-yl prop-2-ynoate belongs to a family of unsaturated esters. Below is a detailed comparison with analogs, focusing on molecular structure, reactivity, and applications.
Table 1: Comparative Analysis of this compound and Analogous Esters
Key Findings :
Reactivity Differences: this compound’s alkene and alkyne groups enable orthogonal reactivity, making it suitable for sequential modifications (e.g., alkyne click reactions followed by alkene cross-metathesis). In contrast, benzyl prop-2-ynoate () is more stabilized by the aromatic ring, reducing alkene-like reactivity . Butyl hept-2-ynoate () exhibits reduced reactivity due to steric hindrance from its long alkyl chain, limiting applications in conjugation chemistry .
Synthetic Utility: Methyl 3-(azetidin-3-yl)prop-2-ynoate () demonstrates the incorporation of heterocycles, enhancing bioactivity. This contrasts with this compound, which lacks inherent heterocyclic motifs but offers simpler functionalization .
Spectroscopic Characterization: IR spectra of related esters (e.g., 2-(but-3-en-1-yl)isoindoline-1,3-dione in ) show strong ester carbonyl stretches at ~1725 cm⁻¹, consistent with this compound’s expected spectral profile .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing But-3-en-1-yl prop-2-ynoate, and how should data interpretation be approached?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, focusing on alkene (δ 5.0–6.0 ppm) and alkyne (δ 2.0–3.0 ppm) proton signals. Infrared (IR) spectroscopy should validate ester carbonyl stretches (~1740 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. Cross-reference spectral data with NIST Chemistry WebBook entries for accuracy .
- Data Interpretation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or stereochemical effects. Repeat analyses under controlled conditions and compare with synthesized standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Precautions : Use fume hoods to avoid inhalation (P261), wear nitrile gloves, and employ chemical-resistant goggles (P262). Toxicity data may be incomplete; assume acute hazards and follow GHS/CLP guidelines .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert adsorbents and dispose of as hazardous waste .
Q. How can researchers synthesize this compound with high purity, and what catalysts are effective?
- Synthetic Route : React propargyl alcohol with but-3-enoic acid chloride in anhydrous dichloromethane, using DMAP (4-dimethylaminopyridine) as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Distill under reduced pressure (40–50°C, 10 mmHg) to isolate the product. Confirm purity via gas chromatography (GC) with >95% yield .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the compound’s reactivity in Diels-Alder reactions?
- Design Framework : Use a dienophile (e.g., maleic anhydride) and vary reaction conditions (temperature, solvent polarity). Employ kinetic studies (e.g., UV-Vis spectroscopy) to track reaction rates.
- Data Analysis : Compare experimental outcomes with computational simulations (DFT calculations) to validate transition-state models. Address discrepancies by adjusting steric/electronic parameters in the model .
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
- Contradiction Analysis : Conflicting thermogravimetric analysis (TGA) results may arise from moisture sensitivity or oxygen presence. Conduct stability tests under inert atmospheres (N₂/Ar) and control humidity levels.
- Validation : Replicate studies using differential scanning calorimetry (DSC) to measure decomposition enthalpies. Publish full experimental conditions (e.g., heating rates, sample mass) to ensure reproducibility .
Q. Which computational approaches best predict the compound’s interactions in polymer matrices for material science applications?
- Modeling Strategies : Use molecular dynamics (MD) simulations to study cross-linking behavior with acrylate monomers. Parameterize force fields based on quantum mechanical (QM) data for alkyne and ester groups.
- Experimental Correlation : Validate predictions via small-angle X-ray scattering (SAXS) to assess polymer network morphology. Adjust computational models if experimental data show unexpected phase separation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
